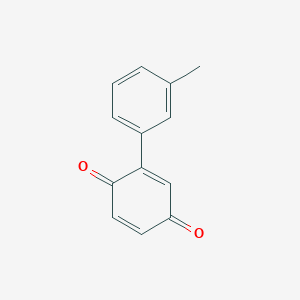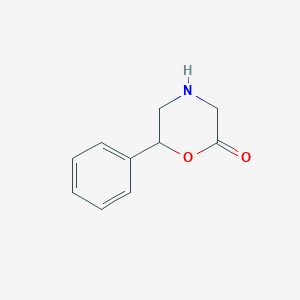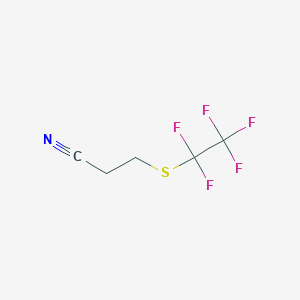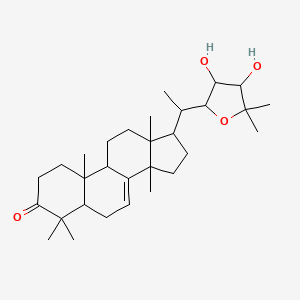
2-(3-Methylphenyl)-p-benzoquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylphenyl)-p-Benzochinon ist eine organische Verbindung, die zur Klasse der Chinone gehört. Chinone zeichnen sich durch eine vollständig konjugierte cyclische Dion-Struktur aus. Diese Verbindung ist speziell ein Derivat von p-Benzochinon, bei dem eine 3-Methylphenylgruppe an den Chinonring gebunden ist. Chinone sind bekannt für ihre leuchtenden Farben und werden häufig in Farbstoffen, Pigmenten und als Zwischenprodukte in der organischen Synthese verwendet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(3-Methylphenyl)-p-Benzochinon kann über verschiedene Verfahren erfolgen. Ein gängiger Ansatz beinhaltet die Friedel-Crafts-Acylierung von 3-Methylphenyl mit p-Benzochinon. Diese Reaktion erfordert in der Regel einen Lewis-Säure-Katalysator wie Aluminiumchlorid (AlCl3) und wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Katalysators zu verhindern.
Ein weiteres Verfahren beinhaltet die Oxidation von 2-(3-Methylphenyl)hydrochinon. Dies kann mit Oxidationsmitteln wie Kaliumdichromat (K2Cr2O7) oder Mangandioxid (MnO2) in saurer Umgebung erreicht werden. Die Reaktion wird in der Regel bei Raumtemperatur durchgeführt und mit Dünnschichtchromatographie (TLC) überwacht, um eine vollständige Umsetzung sicherzustellen.
Industrielle Produktionsmethoden
In industrieller Umgebung kann die Produktion von 2-(3-Methylphenyl)-p-Benzochinon kontinuierliche Strömungsprozesse beinhalten, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von katalytischen Reaktoren und automatisierten Überwachungssystemen gewährleistet eine gleichbleibende Produktqualität und minimiert das Risiko von Nebenreaktionen. Die Wahl der Lösungsmittel und Reagenzien wird optimiert, um die Umweltbelastung zu reduzieren und die Kosteneffizienz zu verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(3-Methylphenyl)-p-Benzochinon durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um komplexere Chinonderivate zu bilden.
Reduktion: Reduktionsreaktionen können das Chinon in das entsprechende Hydrochinon zurückverwandeln.
Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten am Phenylring einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumdichromat (K2Cr2O7) und Mangandioxid (MnO2).
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) können zur Halogenierung bzw. Nitrierung verwendet werden.
Hauptsächlich gebildete Produkte
Oxidation: Komplexere Chinonderivate.
Reduktion: 2-(3-Methylphenyl)hydrochinon.
Substitution: Verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien.
Wissenschaftliche Forschungsanwendungen
2-(3-Methylphenyl)-p-Benzochinon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenzielle Rolle in biologischen Redoxreaktionen und als Modellverbindung für das Verständnis des Verhaltens von Chinonen in biologischen Systemen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter Antitumor- und antimikrobielle Aktivitäten.
Industrie: Wird zur Herstellung von Farbstoffen, Pigmenten und als Katalysator in bestimmten chemischen Reaktionen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(3-Methylphenyl)-p-Benzochinon beinhaltet seine Fähigkeit, Redoxreaktionen zu durchlaufen. In biologischen Systemen können Chinone an Elektronentransferprozessen teilnehmen und als Elektronenakzeptoren in verschiedenen enzymatischen Reaktionen fungieren. Die Verbindung kann mit molekularen Zielmolekülen wie Enzymen und Proteinen interagieren und so zelluläre Signalwege und Stoffwechselprozesse beeinflussen.
Wirkmechanismus
The mechanism of action of 2-(3-Methylphenyl)-p-benzoquinone involves its ability to undergo redox reactions. In biological systems, quinones can participate in electron transfer processes, acting as electron acceptors in various enzymatic reactions. The compound can interact with molecular targets such as enzymes and proteins, influencing cellular pathways and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
p-Benzochinon: Die Stammverbindung ohne die 3-Methylphenylgruppe.
2-(4-Methylphenyl)-p-Benzochinon: Eine ähnliche Verbindung mit einer Methylgruppe in para-Position.
2-(3-Chlorphenyl)-p-Benzochinon: Ein Derivat mit einem Chlorsubstituenten anstelle einer Methylgruppe.
Einzigartigkeit
2-(3-Methylphenyl)-p-Benzochinon ist durch das Vorhandensein der 3-Methylphenylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Die Methylgruppe kann die Elektronendichte und die sterischen Eigenschaften der Verbindung beeinflussen, was zu Unterschieden in den Reaktionsgeschwindigkeiten und Produktverteilungen im Vergleich zu anderen Chinonderivaten führt.
Eigenschaften
IUPAC Name |
2-(3-methylphenyl)cyclohexa-2,5-diene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c1-9-3-2-4-10(7-9)12-8-11(14)5-6-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNWRNWSCMSBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole](/img/structure/B12116585.png)
![2-Azaspiro[4.6]undecane-1,3-dione](/img/structure/B12116592.png)

![(2S)-2-amino-1-[(2R)-2-methyloxiran-2-yl]-3-phenylpropan-1-one](/img/structure/B12116611.png)
![beta-Alanine, N-[2-(2,4-dibromophenoxy)acetyl]-](/img/structure/B12116623.png)

![ethyl (2Z)-5-[4-(acetyloxy)phenyl]-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12116635.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)propanamide](/img/structure/B12116638.png)
![4-[({[4-(4-chlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12116644.png)

![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B12116665.png)
![2,4-Dichloro-3-methyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12116684.png)
